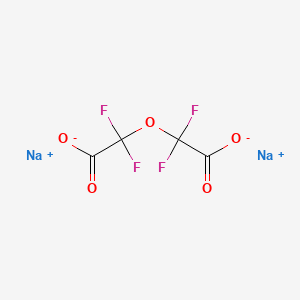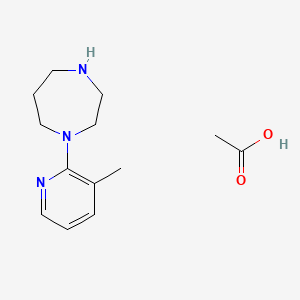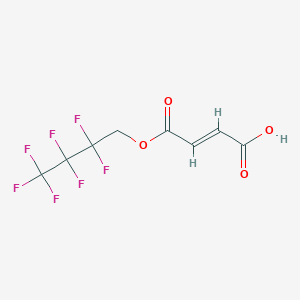
Tetrafluorodiglycolic acid, disodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrafluorodiglycolic acid, disodium salt, also known as TFDD, is a fluorinated compound. It has the molecular formula C4F4Na2O5 and a molecular weight of 250.01 g/mol . This compound has gained attention in recent years due to its promising applications in various fields of research and industry.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 250.01 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the sources retrieved.科学的研究の応用
Tetrafluorodiglycolic acid, disodium salt has been used in a variety of scientific research applications. It has been studied for its potential use in biochemistry and molecular biology, as it has been shown to inhibit certain enzymes and proteins. It has also been studied for its potential use as a drug delivery agent, as it can be used to transport biologically active compounds into cells. Additionally, this compound has been studied as a potential drug candidate, as it has been shown to have anti-inflammatory and anti-cancer properties in animal models.
作用機序
The mechanism of action of Tetrafluorodiglycolic acid, disodium salt is not fully understood, but it is believed to involve several different mechanisms. It has been shown to inhibit certain enzymes and proteins, which suggests that it may act as an enzyme inhibitor. Additionally, it has been shown to interact with certain receptors and transporters, which suggests that it may act as a receptor agonist or antagonist. Finally, it has been shown to interact with certain signaling pathways, which suggests that it may act as a modulator of these pathways.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, which suggests that it may have anti-inflammatory and anti-cancer properties. Additionally, it has been shown to interact with certain receptors and transporters, which suggests that it may modulate the activity of these proteins. Finally, it has been shown to interact with certain signaling pathways, which suggests that it may modulate the activity of these pathways.
実験室実験の利点と制限
The use of Tetrafluorodiglycolic acid, disodium salt in laboratory experiments has several advantages. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. Additionally, it is relatively non-toxic, which makes it suitable for use in laboratory experiments. However, there are some limitations to the use of this compound in laboratory experiments. It is not very soluble in organic solvents, which limits its use in certain types of experiments. Additionally, it is not very stable in acidic or basic solutions, which can limit its use in some experiments.
将来の方向性
The potential future directions for the use of Tetrafluorodiglycolic acid, disodium salt are numerous. It could be used to develop new drugs for the treatment of inflammatory and cancer-related diseases. Additionally, it could be used to develop new drug delivery systems for the transport of biologically active compounds into cells. Additionally, it could be used to develop new methods for modulating the activity of certain enzymes and proteins. Finally, it could be used to develop new methods for modulating the activity of certain signaling pathways.
合成法
The synthesis of Tetrafluorodiglycolic acid, disodium salt is relatively straightforward and involves the reaction of trifluoroacetic acid and glycolic acid. The reaction is carried out in aqueous solution, and the resulting product is a white crystalline solid that is soluble in water. The reaction is typically performed using a catalyst such as zinc chloride or sodium hydroxide, and the product can be purified using recrystallization.
Safety and Hazards
Tetrafluorodiglycolic acid, disodium salt is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
特性
IUPAC Name |
disodium;2-[carboxylato(difluoro)methoxy]-2,2-difluoroacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F4O5.2Na/c5-3(6,1(9)10)13-4(7,8)2(11)12;;/h(H,9,10)(H,11,12);;/q;2*+1/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCAHWOWMPZPPPE-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(OC(C(=O)[O-])(F)F)(F)F)[O-].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F4Na2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Benzyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B6341434.png)
![4-(3,4-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6341441.png)
![2-[2-(3,5-Dihydroxy-phenyl)-ethyl]-6-hydroxy-benzoic acid](/img/structure/B6341451.png)


![4-[(tert-Butoxy)carbonyl]-2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid](/img/structure/B6341498.png)






![(R)-4,12-Bis(4-methoxyphenyl)-[2.2]-paracyclophane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, min. 97%](/img/structure/B6341550.png)